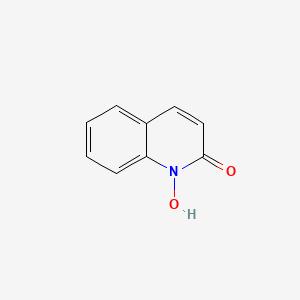
1-Hydroxy-2(1H)-quinolinone
Vue d'ensemble
Description
“1-Hydroxy-2(1H)-quinolinone” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that quinolinones are a class of compounds that have been studied for their potential applications in various fields2.
Synthesis Analysis
The synthesis of 1-Hydroxy-2(1H)-quinolinone is not explicitly mentioned in the available literature. However, there are methods for the synthesis of similar compounds. For instance, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides3.
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-2(1H)-quinolinone is not explicitly provided in the available literature. However, similar compounds such as 1-hydroxy-2(1H)-pyridinethione have been studied, and these compounds typically have a ring structure with various functional groups attached4.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Hydroxy-2(1H)-quinolinone are not detailed in the available literature. However, related compounds have been studied. For example, 1H-1-hydroxy-quinazolin-4-ones have been synthesized from easily accessible nitro starting materials5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-Hydroxypyrimidin-2(1H)-one have been studied, and their properties include a density of 1.4±0.1 g/cm3 and a boiling point of 266.0±23.0 °C at 760 mmHg7.
Applications De Recherche Scientifique
Anticancer and Antiviral Properties
1-Hydroxy-2(1H)-quinolinone derivatives have shown promise in anticancer and antiviral treatments. 2-Phenyl-3-hydroxy-4(1H)-quinolinones, aza-analogues of flavones, have been studied for their potential as inhibitors of topoisomerase, gyrase, and IMPDH. They have demonstrated anticancer activity in vitro and also possess immunosuppressive properties (Hradil et al., 2009). Similarly, certain 4-hydroxy-2(1H)-quinolinone derivatives have been identified as potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase, suggesting their potential in antiviral therapies (Tedesco et al., 2006).
Synthesis and Chemical Properties
Advancements in the synthesis of 1-Hydroxy-2(1H)-quinolinone derivatives have been a significant area of research. For example, a method for the highly efficient synthesis of 6-Hydroxy-2(1H)-quinolinone has been developed, which reduces the synthesis time significantly (Hong, 2006). Additionally, novel methods for synthesizing zwitterionic 4-hydroxy-2(1H)-quinolinone derivatives have been explored, which have potential applications in various chemical processes (Zhang et al., 2008).
Safety And Hazards
The safety and hazards of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as Zinc Pyrithione have been studied, and they are known to be toxic by ingestion and can cause skin and eye irritation8.
Orientations Futures
The future directions of research on 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-hydroxy-2-methylquinolin-4(1H)-ones have been identified as potent Cyt-bd inhibitors, suggesting potential applications in the field of medicine9.
Please note that the information provided is based on the available literature and may not be fully applicable to 1-Hydroxy-2(1H)-quinolinone. Further research is needed to confirm these details.
Propriétés
IUPAC Name |
1-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNIRGPPIRJASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206723 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2(1H)-quinolinone | |
CAS RN |
58-57-1 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinol 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
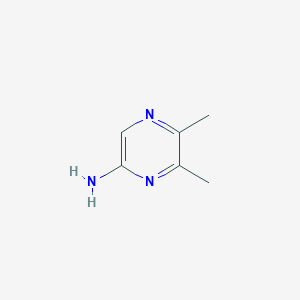
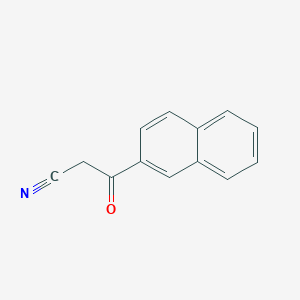


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)


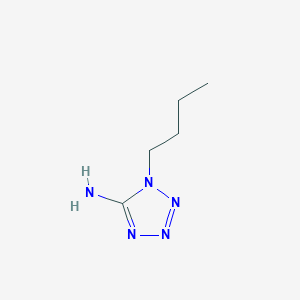
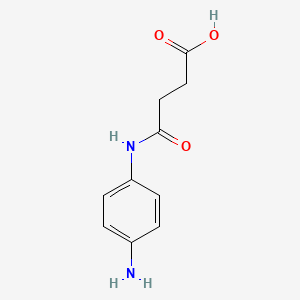

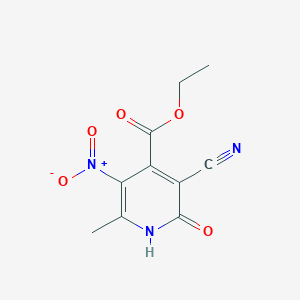
![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
